Cas no 14618-94-1 (3-methyl-5-(4-methylphenyl)-5-oxopentanoic Acid)

3-methyl-5-(4-methylphenyl)-5-oxopentanoic Acid 化学的及び物理的性質
名前と識別子
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- 3-methyl-5-(4-methylphenyl)-5-oxopentanoic acid
- 3-METHYL-5-(4-METHYLPHENYL)-5-OXOVALERIC ACID
- 5-Oxo-3-methyl-5-(p-tolyl)-pentansaeure
- 3-methyl-5-oxo-5-p-tolyl-valeric acid
- KB-183599
- AG-D-90397
- AC1MC1OY
- CTK4C4857
- 3-Methyl-5-oxo-5-p-tolyl-valeriansaeure
- 5-(4-Methylphenyl)-3-methyl-5-oxovaleric acid
- AKOS012231807
- 3-Methyl-5-oxo-5-(p-tolyl)pentanoicacid
- MFCD06201663
- 3-Methyl-5-oxo-5-(p-tolyl)pentanoic acid
- DTXSID70374982
- 14618-94-1
- 3-Methyl-5-oxo-5-p-tolyl-pentanoic acid
- 3-methyl-5-(4-methylphenyl)-5-oxopentanoic Acid
-
- MDL: MFCD06201663
- インチ: InChI=1S/C13H16O3/c1-9-3-5-11(6-4-9)12(14)7-10(2)8-13(15)16/h3-6,10H,7-8H2,1-2H3,(H,15,16)
- InChIKey: QLFLVSLHVOQLTB-UHFFFAOYSA-N
- SMILES: CC1=CC=C(C=C1)C(=O)CC(C)CC(=O)O
計算された属性
- 精确分子量: 220.11000
- 同位素质量: 220.109944368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 5
- 複雑さ: 252
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.2
- トポロジー分子極性表面積: 54.4Ų
じっけんとくせい
- 密度みつど: 1.11
- Boiling Point: 402°C at 760 mmHg
- フラッシュポイント: 211.1°C
- Refractive Index: 1.529
- PSA: 54.37000
- LogP: 2.67860
3-methyl-5-(4-methylphenyl)-5-oxopentanoic Acid Security Information
3-methyl-5-(4-methylphenyl)-5-oxopentanoic Acid 税関データ
- 税関コード:2918300090
- 税関データ:
中国税関コード:
2918300090概要:
2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
3-methyl-5-(4-methylphenyl)-5-oxopentanoic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AE92475-1g |
3-Methyl-5-oxo-5-(p-tolyl)pentanoic acid |
14618-94-1 | 97% | 1g |
$435.00 | 2024-04-20 | |
Crysdot LLC | CD12140876-5g |
3-Methyl-5-oxo-5-(p-tolyl)pentanoic acid |
14618-94-1 | 95+% | 5g |
$980 | 2024-07-23 | |
Fluorochem | 022922-1g |
5-(4-Methylphenyl)-3-methyl-5-oxovaleric acid |
14618-94-1 | 95% | 1g |
£267.00 | 2022-03-01 | |
A2B Chem LLC | AE92475-2g |
3-Methyl-5-oxo-5-(p-tolyl)pentanoic acid |
14618-94-1 | 97% | 2g |
$725.00 | 2024-04-20 | |
A2B Chem LLC | AE92475-5g |
3-Methyl-5-oxo-5-(p-tolyl)pentanoic acid |
14618-94-1 | 97% | 5g |
$1650.00 | 2024-04-20 | |
Fluorochem | 022922-5g |
5-(4-Methylphenyl)-3-methyl-5-oxovaleric acid |
14618-94-1 | 95% | 5g |
£1066.00 | 2022-03-01 |
3-methyl-5-(4-methylphenyl)-5-oxopentanoic Acid 関連文献
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
3-methyl-5-(4-methylphenyl)-5-oxopentanoic Acidに関する追加情報
Introduction to 3-methyl-5-(4-methylphenyl)-5-oxopentanoic Acid (CAS No. 14618-94-1) and Its Emerging Applications in Chemical Biology
3-methyl-5-(4-methylphenyl)-5-oxopentanoic acid, identified by its CAS number 14618-94-1, is a structurally intriguing compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. This organic acid derivative exhibits a fused aromatic system combined with a β-keto ester moiety, which has positioned it as a promising candidate for further exploration in drug discovery and molecular research. The compound’s dual functionality makes it particularly interesting for investigating mechanisms involving both enzyme inhibition and metabolic pathways.
The molecular structure of 3-methyl-5-(4-methylphenyl)-5-oxopentanoic acid consists of a pentanoic acid backbone substituted with a methyl group at the third carbon and an aromatic ring at the fifth carbon, which is further substituted with another methyl group. This arrangement creates a rigid scaffold that can interact with biological targets in a highly specific manner. Recent studies have highlighted its potential as an intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents targeting neurological and inflammatory disorders.
In the realm of medicinal chemistry, the compound’s ability to modulate biological pathways has been extensively studied. Notably, research has demonstrated its inhibitory effects on certain proteases and kinases, which are key players in various disease states. For instance, preliminary in vitro experiments have suggested that 3-methyl-5-(4-methylphenyl)-5-oxopentanoic acid may interfere with the activity of enzymes involved in the ubiquitin-proteasome system, potentially leading to applications in conditions characterized by protein misfolding or excessive proteolysis.
Moreover, the compound’s aromatic component has drawn interest for its potential interactions with nuclear receptors and transcription factors. These interactions are critical for regulating gene expression, making 3-methyl-5-(4-methylphenyl)-5-oxopentanoic acid a valuable tool for studying epigenetic modifications and their role in diseases such as cancer and neurodegeneration. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to elucidate its binding affinity and conformational dynamics within biological environments.
Recent advancements in computational chemistry have further enhanced the understanding of 3-methyl-5-(4-methylphenyl)-5-oxopentanoic acid’s behavior. Molecular docking simulations have revealed potential binding pockets within target proteins, providing insights into how this compound might exert its effects at the molecular level. These simulations have been complemented by experimental validation, where co-crystallization studies have confirmed the predicted interactions, reinforcing the compound’s therapeutic potential.
The synthesis of 3-methyl-5-(4-methylphenyl)-5-oxopentanoic acid has also been optimized to improve yield and purity, ensuring its availability for broader research applications. Multi-step synthetic routes involving Grignard reactions and Friedel-Crafts acylations have been refined to achieve high enantiomeric purity, which is crucial for evaluating its stereochemical specificity in biological assays. These synthetic advancements underscore the compound’s feasibility as a building block for more complex drug candidates.
In conclusion, 3-methyl-5-(4-methylphenyl)-5-oxopentanoic acid (CAS No. 14618-94-1) represents a fascinating molecule with diverse applications in chemical biology and drug development. Its unique structural features and demonstrated biological activity make it a compelling subject for further investigation. As research continues to uncover new therapeutic targets and mechanisms, this compound is poised to play an increasingly significant role in addressing some of today’s most challenging medical conditions.
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